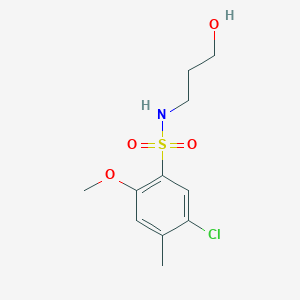
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether, also known as MS-222, is a commonly used anesthetic agent in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.4 g/mol. MS-222 is widely used in the research of aquatic animals such as fish, amphibians, and reptiles, as it is effective in inducing anesthesia and minimizing stress during experimental procedures.
Wirkmechanismus
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is a potent anesthetic agent that works by blocking the function of ion channels in the nervous system. Specifically, it blocks the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. By blocking these receptors, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether effectively induces anesthesia and minimizes pain in aquatic animals.
Biochemical and Physiological Effects:
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has been shown to have a number of biochemical and physiological effects on aquatic animals. It has been shown to decrease heart rate and respiratory rate, as well as decrease blood pressure. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether also affects the metabolism of aquatic animals, leading to a decrease in oxygen consumption and carbon dioxide production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in lab experiments is its effectiveness in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also relatively safe and has a low toxicity level, making it a popular choice for researchers. However, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has some limitations, including its potential to cause tissue damage if not used properly. It is also not effective in all species of aquatic animals, and some species may require higher doses of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether to achieve anesthesia.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in scientific research. One area of interest is the development of new formulations of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether that are more effective and less toxic. Another potential direction is the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in combination with other anesthetic agents to improve the effectiveness of anesthesia in aquatic animals. Additionally, there is ongoing research into the long-term effects of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether on aquatic animals, particularly in terms of its impact on behavior and physiology.
Synthesemethoden
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylbenzenesulfonamide with morpholine, followed by a reaction with 1-bromopentane. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is commonly used in scientific research to induce anesthesia in aquatic animals. It is effective in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also used in the transportation of aquatic animals, as it minimizes stress during transportation.
Eigenschaften
Produktname |
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether |
|---|---|
Molekularformel |
C16H25NO4S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-(4-methyl-2-pentoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-3-4-5-10-21-15-13-14(2)6-7-16(15)22(18,19)17-8-11-20-12-9-17/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI-Schlüssel |
HSJSBMIKDPVFGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)




![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)